2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide
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Overview
Description
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound, in particular, has gained attention due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with 4-iodoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the iodine atom can yield various substituted phenyl derivatives, while oxidation or reduction of the amino groups can lead to different pyrimidine derivatives .
Scientific Research Applications
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit dihydrofolate reductase, thereby interfering with DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: Known for its inhibitory effects on nitric oxide production.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Used as an antiparasitic agent.
2,6-Diamino-5-nitroso-4-pyrimidinol: Studied for its corrosion inhibition properties.
Uniqueness
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide stands out due to the presence of the 4-iodophenyl group, which imparts unique chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
CAS No. |
7254-18-4 |
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Molecular Formula |
C11H11IN6O |
Molecular Weight |
370.15 g/mol |
IUPAC Name |
2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H11IN6O/c12-5-1-3-6(4-2-5)16-10-7(9(14)19)8(13)17-11(15)18-10/h1-4H,(H2,14,19)(H5,13,15,16,17,18) |
InChI Key |
ZPJXCBLEMNKOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2C(=O)N)N)N)I |
Origin of Product |
United States |
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